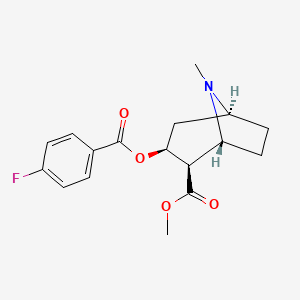

4'-Fluorococaine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPRINGETIYVSV-LJISPDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928640 | |

| Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134507-62-3 | |

| Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134507-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluorococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134507623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6045353J3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of 4'-Fluorococaine on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorococaine, a synthetic analog of cocaine, presents a unique pharmacological profile with significant implications for neuroscience research and drug development. Unlike its parent compound, which exhibits a relatively balanced inhibition of dopamine and serotonin reuptake, this compound demonstrates a markedly enhanced potency for the serotonin transporter (SERT). This heightened selectivity makes it a valuable tool for dissecting the specific roles of serotonergic pathways in various physiological and pathological processes. This in-depth technical guide explores the core mechanism of action of this compound on serotonin transporters, providing a comprehensive overview of its binding characteristics, the experimental methodologies used for its characterization, and the downstream signaling cascades it modulates.

Data Presentation: Quantitative Analysis of Transporter Inhibition

| Compound | Target | Potency | Reference |

| This compound | Serotonin Transporter (SERT) | ~100x more potent than cocaine | [1] |

| Dopamine Transporter (DAT) | Equipotent to cocaine | [1] | |

| Cocaine | Serotonin Transporter (SERT) | Baseline | [1] |

| Dopamine Transporter (DAT) | Baseline | [1] |

Core Mechanism of Action: Binding and Conformational Changes

This compound, like cocaine, is a competitive inhibitor of the serotonin transporter. It binds directly to the transporter protein, blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

The binding of cocaine and its analogs to SERT is known to stabilize the transporter in an outward-facing conformation . This conformational lock prevents the transporter from undergoing the necessary structural changes to bind and translocate serotonin into the presynaptic terminal. It is highly probable that this compound induces a similar conformational state, effectively trapping the transporter in a state that is open to the synapse but unable to complete the transport cycle.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of well-established experimental protocols. The following are detailed methodologies for key assays used to determine the binding affinity and uptake inhibition potency of substances at the serotonin transporter.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

Radioligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a constant concentration of cell membranes and radioligand with varying concentrations of unlabeled this compound. Include control tubes with no unlabeled ligand (total binding) and tubes with a high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay for Determining Potency (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for serotonin uptake into cells expressing SERT.

Materials:

-

Cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells or JAR cells).

-

[³H]-Serotonin.

-

Varying concentrations of this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the SERT-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a short period.

-

Initiation of Uptake: Add a fixed concentration of [³H]-Serotonin to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a defined time to allow for serotonin uptake.

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells using a lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials and measure the amount of [³H]-Serotonin taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-Serotonin uptake against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay to determine Ki.

Mechanism of Action of this compound at the Serotonin Transporter

Caption: this compound blocks SERT, preventing serotonin reuptake.

Downstream Signaling Pathways Modulated by SERT Inhibition

Caption: SERT inhibition by this compound impacts key signaling cascades.

Downstream Signaling Consequences

The inhibition of serotonin reuptake by this compound initiates a cascade of downstream signaling events within the neuron. While direct studies on this compound are limited, the effects of potent SERT inhibition are known to converge on several key intracellular pathways that regulate neuronal function and plasticity.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Chronic inhibition of SERT can lead to the activation of the ERK/MAPK pathway, which in turn can influence the activity of various transcription factors.

-

CREB (cAMP Response Element-Binding Protein): CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. The activation of the ERK/MAPK pathway can lead to the phosphorylation and activation of CREB. Activated CREB then binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription.

-

BDNF (Brain-Derived Neurotrophic Factor): BDNF is a neurotrophin that is essential for the survival, growth, and differentiation of neurons. The expression of the BDNF gene is, in part, regulated by CREB. Therefore, the sustained inhibition of SERT by this compound can lead to increased BDNF expression, which is thought to be a key mechanism underlying the therapeutic effects of some serotonergic drugs.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the intricacies of the serotonin system. Its high potency and selectivity for the serotonin transporter allow for a more precise modulation of serotonergic signaling compared to its parent compound, cocaine. The mechanism of action, centered on the competitive inhibition of SERT and the stabilization of an outward-facing conformation, leads to a cascade of downstream signaling events that ultimately impact gene expression and neuronal plasticity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and scientific potential of this compound and other selective SERT inhibitors.

References

An In-Depth Technical Guide on the Dopamine Transporter Binding Affinity of 4'-Fluorococaine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics of 4'-Fluorococaine at the human dopamine transporter (DAT). It includes quantitative binding affinity data, detailed experimental methodologies for its determination, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Dopamine Transporter and this compound

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission. It actively removes dopamine from the synaptic cleft, thereby controlling the duration and intensity of the dopamine signal.[1][2][3] As such, DAT is a primary target for various psychostimulant drugs, including cocaine.[4][5][6]

This compound is a synthetic tropane derivative and an analog of cocaine.[7][8] Its structure incorporates a fluorine atom at the 4-position of the benzoyloxy group. This modification significantly alters its pharmacological profile compared to cocaine. While it demonstrates a similar potency for dopamine reuptake inhibition, it is a substantially more potent serotonin reuptake inhibitor.[7][8][9][10] This guide focuses specifically on its interaction with the dopamine transporter.

Quantitative Binding Affinity Data

The binding affinity of a compound to its target is a critical measure of its potency. This is typically expressed as the inhibitory constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

In-vitro competition experiments have shown that this compound and cocaine possess similar affinities for the dopamine reuptake site.[11] The following table provides a comparative summary of the binding affinities (Kᵢ) for this compound (inferred from its potency relative to cocaine), cocaine itself, and a highly selective DAT inhibitor, GBR-12909, for context.

| Compound | Inhibitory Constant (Kᵢ) at DAT | Selectivity Profile |

| This compound | ~255 nM (Potency is similar to cocaine)[3][11] | Inhibits DAT and is a potent inhibitor of the serotonin transporter (SERT)[7][9] |

| Cocaine | ~255 nM[3] | Non-selective; also inhibits serotonin and norepinephrine transporters[3] |

| GBR-12909 (Vanoxerine) | 1 nM[3] | Highly selective for DAT over serotonin and norepinephrine transporters[3] |

Mechanism of Action at the Synapse

This compound acts as a competitive inhibitor at the dopamine transporter. It binds to the DAT, likely at a site that overlaps with the dopamine binding site, and blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4][5] This blockade leads to an accumulation of extracellular dopamine, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. The binding of cocaine analogs is thought to stabilize the transporter in an outward-open conformation, preventing the conformational changes necessary for dopamine translocation.[12]

Caption: Dopaminergic synapse showing this compound blocking dopamine reuptake.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for the dopamine transporter is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for DAT.

The following diagram outlines the standard workflow for a filtration-based competitive binding assay.

Caption: Workflow for a competitive radioligand binding assay.

A. Membrane Preparation: [13][14]

-

Homogenization: Tissue or cultured cells expressing the human dopamine transporter (hDAT) are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pelleting: The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 - 40,000 x g) to pellet the cell membranes containing DAT.

-

Washing & Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and the final pellet is resuspended in a buffer, often with a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined via a standard method (e.g., BCA assay).

B. Binding Assay: [13][15][16]

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

-

Plate Setup: The assay is performed in a 96-well plate format.

-

Component Addition: To each well, the following are added in order:

-

Membrane preparation (e.g., 50-100 µg of protein).

-

Varying concentrations of the unlabeled test compound (this compound) or buffer for total binding or a saturating concentration of a known DAT inhibitor (e.g., 10 µM BTCP) for non-specific binding.[1]

-

A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 or [³H]-BTCP), typically at a concentration near its dissociation constant (Kd).[1]

-

-

Incubation: The plate is incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[1][13]

C. Filtration and Counting: [13][14]

-

Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.

-

Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.

Data Interpretation and Analysis

The raw data from the scintillation counter (counts per minute) is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 8. This compound (134507-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. 4â²-Fluorococaine [medbox.iiab.me]

- 10. This compound () for sale [vulcanchem.com]

- 11. bluelight.org [bluelight.org]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. giffordbioscience.com [giffordbioscience.com]

A Comparative Pharmacological Profile: 4'-Fluorococaine vs. Cocaine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological profiles of 4'-Fluorococaine and its parent compound, cocaine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective binding affinities, in vivo effects, and metabolic pathways. Methodologies for key experiments are detailed, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these compounds.

Executive Summary

Cocaine, a well-known psychostimulant, primarily exerts its effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) through blockade of their respective transporters (DAT, NET, and SERT). This compound, a synthetic analog of cocaine, features a fluorine atom at the 4' position of the benzoyl ring. This structural modification results in a significantly altered pharmacological profile. While retaining a similar potency to cocaine at the dopamine transporter, this compound exhibits a dramatically increased affinity for the serotonin transporter.[1][2][3][4][5] This shift in selectivity leads to distinct in vivo effects, differentiating it from the classic stimulant profile of cocaine. This guide will dissect these differences through a detailed analysis of available data.

Pharmacological Profile

Binding Affinity at Monoamine Transporters

The primary molecular targets for both cocaine and this compound are the monoamine transporters. However, their binding affinities for these transporters differ significantly, which is the foundation of their distinct pharmacological effects.

In vitro assays utilizing rat brain membranes have demonstrated that this compound is equipotent to cocaine at the dopamine transporter (DAT).[4][6][7] Conversely, this compound is approximately 100 times more potent than cocaine as an inhibitor of the serotonin transporter (SERT).[4][6][7] This marked increase in affinity for SERT is a defining characteristic of this compound.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Ratio | Source |

| Cocaine | ~230 - 600 | ~310 - 850 | ~230 - 700 | ~0.7 - 0.8 | [8] |

| This compound | Equipotent to Cocaine | ~100x > Cocaine | Similar to Cocaine | ~0.007 - 0.008 (estimated) | [4][6][7] |

Table 1: Comparative Binding Affinities (Ki) of Cocaine and this compound at Human and Rodent Monoamine Transporters. Specific Ki values for this compound are not available in the cited literature; the table reflects the reported relative potencies.

In Vivo Effects

The altered transporter selectivity of this compound translates to a distinct in vivo profile compared to cocaine. While cocaine typically produces robust locomotor stimulation in animal models, the effects of this compound are less characterized in formal studies. However, anecdotal human reports suggest a significantly different subjective experience.

Reports indicate that this compound has a delayed onset of action, with effects beginning approximately 4 hours after administration, and a prolonged duration of up to 24 hours.[9] The subjective effects are described as being characterized by confusion, dysphoria, and sensory alterations, rather than the euphoria typically associated with cocaine.[9] This suggests that the potent and selective serotonin reuptake inhibition may be a primary driver of its psychoactive effects in humans.

Due to the lack of published, controlled in vivo studies directly comparing the locomotor-stimulating effects of this compound and cocaine, a quantitative comparison is not possible at this time.

Metabolism

Cocaine is extensively metabolized in the human body, primarily through two main pathways:

-

Hydrolysis: Esterases in the plasma and liver hydrolyze the ester linkages to form benzoylecgonine and ecgonine methyl ester.

-

N-demethylation: Cytochrome P450 enzymes (primarily CYP3A4) mediate the N-demethylation of cocaine to norcocaine.

It is anticipated that this compound undergoes similar metabolic transformations. The introduction of a fluorine atom can, in some cases, alter metabolic stability. Fluorine substitution at a site of metabolism can block enzymatic action, potentially leading to a longer half-life. However, one anecdotal report suggests that this compound may have a shorter half-life than cocaine due to an enhanced susceptibility to esterases, which paradoxically is associated with longer-lasting subjective effects.[9] Without specific in vitro metabolism studies on this compound, its precise metabolic fate remains speculative.

Experimental Protocols

Radioligand Binding Assay for DAT and SERT

This protocol describes a method for determining the binding affinity of test compounds for the dopamine and serotonin transporters using radioligand displacement assays.

3.1.1 Materials:

-

Radioligands: [³H]WIN 35,428 for DAT and [³H]Citalopram for SERT.

-

Membrane Preparation: Crude membrane preparations from rat striatum (for DAT) or frontal cortex (for SERT), or from cell lines expressing the respective human transporters.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Ligand: 10 µM benztropine for DAT; 10 µM fluoxetine for SERT.

-

Test Compounds: Cocaine and this compound.

-

Instrumentation: Scintillation counter, cell harvester.

3.1.2 Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add the corresponding non-specific binding ligand.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Locomotor Activity Assessment

This protocol outlines a method for evaluating the stimulant effects of cocaine and its analogs on locomotor activity in rodents.

3.2.1 Materials:

-

Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: Open-field activity chambers equipped with infrared photobeams to automatically record locomotor activity.

-

Test Compounds: Cocaine and this compound dissolved in saline.

-

Vehicle: 0.9% saline.

3.2.2 Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before each session. On the first day of testing, place each animal in the activity chamber for 30-60 minutes to habituate to the novel environment.

-

Baseline Activity: On the second day, administer a vehicle (saline) injection and immediately place the animal in the activity chamber to record baseline locomotor activity for a set duration (e.g., 60 minutes).

-

Drug Administration: On subsequent test days, administer a specific dose of the test compound (e.g., cocaine or this compound) via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately after injection, place the animal in the activity chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) in time bins (e.g., 5-minute intervals) for the duration of the session (e.g., 60-120 minutes).

-

Dose-Response Curve: Test a range of doses for each compound to generate a dose-response curve for locomotor activity.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of each compound to the vehicle control and to each other.

Signaling Pathways

The blockade of dopamine and serotonin transporters by cocaine and this compound leads to an increase in the synaptic concentrations of these neurotransmitters, which in turn activates downstream signaling cascades.

Dopamine Transporter Blockade Signaling

Blockade of DAT by cocaine leads to increased synaptic dopamine, which primarily stimulates D1-like dopamine receptors. This initiates a Gs-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn can regulate the expression of immediate early genes like c-fos.

Serotonin Transporter Blockade Signaling

The potent blockade of SERT by this compound results in elevated synaptic serotonin levels. Serotonin can then act on a variety of postsynaptic receptors. For example, activation of 5-HT2A receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events can lead to a wide range of cellular responses.

Conclusion

This compound presents a pharmacological profile that is distinct from its parent compound, cocaine, primarily due to its significantly enhanced potency at the serotonin transporter. While maintaining cocaine's affinity for the dopamine transporter, this shift in selectivity likely underlies its reportedly different in vivo effects in humans, which are characterized by dysphoria and sensory alterations rather than euphoria. The lack of comprehensive, publicly available quantitative data on the binding affinities, in vivo locomotor effects, and metabolism of this compound highlights the need for further research to fully elucidate its pharmacological and toxicological properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations and for understanding the complex interplay of monoamine systems in the actions of these compounds.

References

- 1. Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychomotor stimulant effects of cocaine in rats and 15 mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies with differentially labeled [11C]cocaine, [11C]norcocaine, [11C]benzoylecgonine, and [11C]- and 4'-[18F]fluorococaine to probe the extent to which [11C]cocaine metabolites contribute to PET images of the baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential behavioral responses to cocaine are associated with dynamics of mesolimbic dopamine proteins in Lewis and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flexibility and conformation of the cocaine aptamer studied by PELDOR [ouci.dntb.gov.ua]

4'-Fluorococaine CAS number 134507-62-3 properties

An In-Depth Technical Guide to 4'-Fluorococaine (CAS: 134507-62-3)

Introduction

This compound is a synthetic tropane derivative and a structural analog of cocaine.[1][2] Identified by the CAS number 134507-62-3, this compound is distinguished from its parent molecule by the substitution of a fluorine atom at the 4-position of the benzoyl group.[3] This modification significantly alters its pharmacological profile, making it a valuable tool in neurochemical research.[1][4] Unlike cocaine, which primarily acts as a potent dopamine reuptake inhibitor, this compound exhibits a much stronger affinity for the serotonin transporter, providing a unique mechanism for studying the serotonergic system with reduced dopaminergic interference.[1][5] This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental protocols used for its characterization and evaluation.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[6] Its core structure consists of a tropane skeleton, which is essential for its biological activity.[5] The specific stereochemistry, (1R,2R,3S,5S), is critical for its interaction with neurotransmitter transporters.[5]

| Property | Value | Source(s) |

| CAS Number | 134507-62-3 | [1][2][5][7] |

| Molecular Formula | C₁₇H₂₀FNO₄ | [1][3][5][8] |

| Molecular Weight | 321.34 g/mol | [5][7] |

| IUPAC Name | methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | [1][2] |

| Density | 1.272 - 1.3 g/cm³ | [3][7][8] |

| Boiling Point | 398.9 °C at 760 mmHg | [3][7][8] |

| Flash Point | 195.1 °C | [3][7][8] |

| LogP | 1.94 - 3.16 | [7][8] |

Pharmacological Profile

Mechanism of Action

This compound is a monoamine reuptake inhibitor, a class of drugs that block the transporters for neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][9] Its primary mechanism involves binding to these transporter proteins on presynaptic neurons, which prevents the reabsorption of the respective neurotransmitters from the synaptic cleft.[5] This leads to an increased concentration and prolonged presence of these monoamines in the synapse, thereby enhancing neurotransmission.[5]

While it acts on all three transporters, this compound is distinguished by its significantly greater potency as a serotonin reuptake inhibitor compared to cocaine.[1][2][4][10]

Comparative Receptor Binding Profile

In vitro studies have established a distinct binding profile for this compound compared to cocaine. While specific Ki or IC₅₀ values are not consistently reported across public literature, a clear pattern of relative potency has been described.

| Transporter Target | This compound Potency vs. Cocaine | Source(s) |

| Dopamine Transporter (DAT) | Equipotent (around the same potency) | [1][4][11] |

| Serotonin Transporter (SERT) | Significantly more potent (~100-fold stronger) | [1][5][11] |

This profile makes this compound a selective tool for investigating serotonergic pathways, as its effects can be studied with minimal confounding activity at the dopamine transporter relative to its potent serotonin activity.[5]

Signaling Pathway

The fundamental mechanism of action for this compound is the inhibition of monoamine transporters. This action directly increases the availability of neurotransmitters in the synaptic cleft, which then bind to and activate postsynaptic receptors, initiating downstream signaling cascades.

Caption: Mechanism of reuptake inhibition by this compound.

Experimental Protocols

This section details common experimental methodologies for the synthesis, characterization, and pharmacological evaluation of this compound and its analogs.

Synthesis

Objective: To synthesize this compound hydrochloride.

Materials:

-

Ecgonine methyl ester

-

4-Fluorobenzoyl chloride

-

Anhydrous pyridine or other suitable base

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Hydrochloric acid (in a non-aqueous solvent like ether or isopropanol)

-

Standard glassware for organic synthesis under inert atmosphere

Methodology:

-

Esterification: Dissolve ecgonine methyl ester in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add 4-fluorobenzoyl chloride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude freebase product.

-

Purification: Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of methanol in DCM).

-

Salt Formation: Dissolve the purified this compound freebase in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

-

Add a solution of HCl in a non-aqueous solvent dropwise until precipitation is complete.

-

Collect the resulting precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound HCl as a solid.

Analytical Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

Caption: General workflow for chemical synthesis and analysis.

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted from a published method for the analysis of 4-Fluorococaine.

-

Instrumentation: Agilent GC-MS system (or equivalent).

-

GC Method:

-

Injection: 1 µL injection volume, split mode (1:50), injector temperature 280 °C.

-

Column: HP1-MS (100% dimethylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 170 °C, hold for 1 min.

-

Ramp 1: Increase to 293 °C at a rate of 18 °C/min, hold for 6.1 min.

-

Ramp 2: Increase to 325 °C at a rate of 50 °C/min, hold for 2.8 min.

-

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Temperatures: Transfer line at 235 °C, source at 280 °C, quadrupole at 180 °C.

-

Scan Range: m/z 50 to 550 amu.

-

-

Expected Outcome: A specific retention time (e.g., 8.04 min in the reference study) and a mass spectrum with a molecular ion peak and characteristic fragmentation pattern confirming the structure.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used for unambiguous structural elucidation.

-

Instrumentation: 400-600 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional proton spectrum.

-

Observe chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) to identify the arrangement of protons.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled carbon spectrum.

-

Observe chemical shifts to confirm the number and type of carbon atoms in the molecule.

-

Pharmacological Evaluation

Caption: Workflow for pharmacological evaluation of transporter inhibitors.

3.3.1 In Vitro Radioligand Binding Assay This assay determines the binding affinity (Ki) of this compound for monoamine transporters.

-

Objective: To quantify the affinity of the test compound for DAT and SERT.

-

Materials:

-

Rat striatal (for DAT) and cortical (for SERT) membrane preparations.

-

Radioligands: [³H]WIN 35,428 (for DAT) or a SERT-specific radioligand like [¹²⁵I]RTI-55.[12][13]

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Increasing concentrations of this compound.

-

A non-labeled displacer (e.g., unlabeled cocaine or a specific ligand) to determine non-specific binding.

-

Glass fiber filters and a scintillation counter or gamma counter.

-

-

Methodology:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

-

In parallel, run tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled displacer).

-

After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using an appropriate counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

-

Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

3.3.2 In Vivo Locomotor Activity Assay This assay assesses the stimulant or depressant effects of the compound in rodents.[12][14]

-

Objective: To measure changes in spontaneous movement in mice or rats following administration of this compound.

-

Materials:

-

Adult male mice or rats.

-

Automated locomotor activity chambers equipped with infrared beams to detect movement.

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control solution.

-

-

Methodology:

-

Habituate the animals to the activity chambers for a set period (e.g., 60 minutes) to establish a baseline activity level.

-

Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal or intravenous injection).

-

Immediately return the animals to the chambers and record locomotor activity (e.g., number of beam breaks, distance traveled) continuously for several hours.

-

Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes). Compare the activity counts of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant increase or decrease in locomotion.

-

Conclusion

This compound (CAS: 134507-62-3) is a pivotal research chemical that serves as a structural analog of cocaine. Its key feature is a significantly altered pharmacological profile characterized by potent serotonin reuptake inhibition with dopamine reuptake inhibition comparable to that of cocaine.[1][11] This unique selectivity allows for the targeted investigation of the serotonergic system's role in various neurobiological processes. The experimental protocols detailed herein provide a framework for the synthesis, definitive identification, and comprehensive pharmacological characterization of this compound and related compounds, underscoring its importance as a specialized tool for researchers in neuroscience and drug development.

References

- 1. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 2. 4â²-Fluorococaine [medbox.iiab.me]

- 3. lookchem.com [lookchem.com]

- 4. This compound (134507-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | CAS#:134507-62-3 | Chemsrc [chemsrc.com]

- 8. This compound|134507-62-3|lookchem [lookchem.com]

- 9. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontstorechem.com [frontstorechem.com]

- 11. Studies with differentially labeled [11C]cocaine, [11C]norcocaine, [11C]benzoylecgonine, and [11C]- and 4'-[18F]fluorococaine to probe the extent to which [11C]cocaine metabolites contribute to PET images of the baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermostabilisation of the Serotonin Transporter in a Cocaine-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 4'-Fluorococaine at Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 4'-Fluorococaine, a synthetic analog of cocaine, at the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This compound exhibits a distinct pharmacological profile compared to its parent compound, cocaine. Notably, it demonstrates equipotency with cocaine as an inhibitor of dopamine reuptake while displaying a significantly enhanced potency for serotonin reuptake inhibition.[1] This document summarizes the available quantitative data on its binding affinities and uptake inhibition, details the experimental protocols for these assessments, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Monoamine transporters (MATs) are a class of solute carrier proteins that regulate neurotransmission by mediating the reuptake of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft into presynaptic neurons. These transporters are critical targets for a wide range of therapeutic agents and drugs of abuse. This compound, a tropane derivative, has been investigated to understand how structural modifications to the cocaine molecule alter its interaction with MATs. In vitro studies using rat brain membranes have been pivotal in elucidating its distinct pharmacological characteristics.[1] Specifically, these studies have revealed that while this compound's affinity for the dopamine transporter is comparable to that of cocaine, its potency at the serotonin transporter is approximately 100 times greater.[1] This enhanced selectivity for SERT suggests a different psychoactive and neurochemical profile compared to cocaine.

Data Presentation: Quantitative Analysis of this compound's Interaction with Monoamine Transporters

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Cocaine | ~100 - 300 | ~300 - 800 | ~200 - 500 |

| This compound | Equipotent to Cocaine | ~100-fold > Cocaine | Data Not Available |

Note: Specific Ki values for this compound are not explicitly stated in the primary reference (Gatley et al., 1994). The table reflects the reported relative potencies.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | Dopamine Uptake Inhibition | Serotonin Uptake Inhibition | Norepinephrine Uptake Inhibition |

| Cocaine | ~100 - 400 | ~300 - 1000 | ~200 - 600 |

| This compound | Equipotent to Cocaine | ~100-fold > Cocaine | Data Not Available |

Note: Specific IC50 values for this compound are not explicitly stated in the primary reference (Gatley et al., 1994). The table reflects the reported relative potencies.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of this compound with monoamine transporters, based on standard practices in the field and inferred from the primary literature.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known affinity for the target is competed with the unlabeled test compound (this compound).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, and cortex/thalamus for NET)

-

Radioligands: [³H]WIN 35,428 or [³H]CFT for DAT, [³H]Citalopram or [³H]Paroxetine for SERT, [³H]Nisoxetine for NET

-

Unlabeled this compound and Cocaine (for comparison)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in fresh assay buffer.

-

Binding Reaction: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound or a reference compound.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, serotonin, and norepinephrine.

Materials:

-

Synaptosomes prepared from rat brain tissue (as described above) or cell lines stably expressing DAT, SERT, or NET.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Unlabeled this compound and Cocaine.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare synaptosomes from fresh rat brain tissue or culture cells expressing the transporter of interest.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or a reference compound in uptake buffer.

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding the respective radiolabeled neurotransmitter to the mixture.

-

Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

-

Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Quantification: Lyse the cells/synaptosomes on the filters and measure the accumulated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

Visualization of Pathways and Workflows

Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition by compounds like this compound.

Caption: General mechanism of monoamine reuptake and its inhibition.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Neurotransmitter Uptake Assay

This diagram illustrates the procedural flow of a neurotransmitter uptake inhibition assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The in vitro data clearly indicate that this compound is a potent inhibitor of both dopamine and serotonin transporters. Its pharmacological profile is distinguished from cocaine by its significantly enhanced potency at the serotonin transporter. This distinct selectivity profile makes this compound a valuable research tool for investigating the differential roles of dopamine and serotonin systems in the central nervous system. Further research is warranted to determine its activity at the norepinephrine transporter to provide a complete in vitro profile and to explore the in vivo consequences of its unique pharmacology. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such investigations.

References

The Neurochemical Profile of 4'-Fluorococaine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorococaine, a synthetic analog of cocaine, presents a unique neurochemical profile characterized by a significant deviation in its interaction with monoamine transporters compared to its parent compound. This technical guide provides an in-depth analysis of the neurochemical effects of this compound administration, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key pathways and workflows. While specific quantitative binding and uptake inhibition values for this compound are not extensively available in publicly accessible literature, this document synthesizes established principles and related data to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a tropane derivative that has been investigated for its distinct pharmacological properties. Structurally similar to cocaine, the addition of a fluorine atom at the 4' position of the benzoyloxy group significantly alters its affinity for monoamine transporters.[1][2] This modification results in a compound that, while retaining cocaine-like potency at the dopamine transporter, exhibits markedly increased potency at the serotonin transporter.[3][4] This shift in selectivity suggests a neurochemical and behavioral profile that diverges from that of cocaine, making it a valuable tool for dissecting the distinct roles of the dopaminergic and serotonergic systems in stimulant effects and for the development of novel therapeutics.

Quantitative Data: Monoamine Transporter Interaction

Quantitative data on the binding affinity (Ki) and uptake inhibition potency (IC50) of this compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are limited. However, a key study by Gatley et al. (1994) provides a comparative analysis with cocaine.

Table 1: Relative Potency of this compound and Cocaine at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) Potency | Serotonin Transporter (SERT) Potency |

| Cocaine | Baseline | Baseline |

| This compound | Equipotent to Cocaine | ~100x more potent than Cocaine |

Data synthesized from Gatley et al. (1994).[3][4] "Equipotent" indicates a similar level of activity in inhibiting dopamine reuptake.

This table highlights the most significant neurochemical characteristic of this compound: its enhanced selectivity for the serotonin transporter over the dopamine transporter when compared to cocaine.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of this compound for DAT, SERT, and NET.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., striatum for DAT, cortex for SERT and NET) from laboratory animals (e.g., rats) is homogenized in a suitable buffer and centrifuged to isolate cell membranes containing the transporters of interest.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a known concentration and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Synaptosomal uptake assays are used to measure the potency of a compound in inhibiting the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the uptake inhibition potency (IC50) of this compound for dopamine, serotonin, and norepinephrine.

Methodology:

-

Synaptosome Preparation: Brain tissue rich in the desired nerve terminals is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration or by the addition of a cold buffer containing a potent uptake inhibitor.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percent inhibition of neurotransmitter uptake against the concentration of this compound.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals following drug administration.

Objective: To assess the effect of this compound administration on extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

-

Drug Administration: After a baseline collection period, this compound is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe itself).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the in vivo neurochemical effects of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: Mechanism of this compound at the Synapse.

Experimental Workflow

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound stands out as a pharmacologically distinct analog of cocaine, primarily due to its significantly enhanced potency at the serotonin transporter. This property makes it an invaluable research tool for investigating the differential contributions of dopamine and serotonin to the complex behaviors associated with psychostimulant use. The methodologies outlined in this guide provide a framework for the continued elucidation of its neurochemical effects. Further research is warranted to establish precise quantitative data for its interaction with all three monoamine transporters and to fully characterize its in vivo neurochemical and behavioral profile. Such studies will be crucial for leveraging the unique properties of this compound in the development of novel therapeutic strategies for a range of neuropsychiatric disorders.

References

- 1. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 2. This compound () for sale [vulcanchem.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Studies with differentially labeled [11C]cocaine, [11C]norcocaine, [11C]benzoylecgonine, and [11C]- and 4'-[18F]fluorococaine to probe the extent to which [11C]cocaine metabolites contribute to PET images of the baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Fluorinated Cocaine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a tropane alkaloid extracted from the leaves of the coca plant, exerts its potent psychostimulant effects primarily by inhibiting the reuptake of the monoamine neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE) through their respective transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The blockade of these transporters leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating their signaling. The development of cocaine analogues, including fluorinated derivatives, has been a critical area of research for understanding the molecular mechanisms of cocaine action, developing potential treatments for cocaine addiction, and creating novel therapeutic agents for various neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the structural-activity relationships (SAR) of fluorinated cocaine analogues. It delves into their synthesis, binding affinities for monoamine transporters, and in vivo pharmacological effects. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to provide a thorough resource for researchers in the field.

The Role of Fluorine in Modifying Cocaine's Pharmacological Profile

The introduction of fluorine atoms into the cocaine molecule can significantly alter its pharmacological properties. Fluorine's high electronegativity and relatively small size can influence a molecule's binding affinity, selectivity, metabolic stability, and blood-brain barrier permeability. In the context of cocaine analogues, fluorination, particularly on the phenyl ring of the benzoyloxy group at the C-3β position of the tropane skeleton, has been a key strategy to modulate activity at DAT, SERT, and NET.

Quantitative Analysis of Binding Affinities

The primary mechanism of action for cocaine and its analogues is the inhibition of monoamine transporters. The binding affinity of these compounds for DAT, SERT, and NET is a critical determinant of their potency and pharmacological profile. The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of various fluorinated cocaine analogues compared to cocaine.

| Compound | DAT (Ki/IC50, nM) | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | Reference(s) |

| (-)-Cocaine | 230 - 600 | 300 - 740 | 3600 - 480 | [1][2][3] |

| 4'-Fluorococaine | ~230 (similar to cocaine) | Stronger than cocaine | - | [4][5] |

| CFT (WIN 35,428) | 4.7 - 20 | - | - | [6][7] |

| HD-205 | 4.1 | 14 | 280 | [8] |

Table 1: In Vitro Binding Affinities of Fluorinated Cocaine Analogues at Monoamine Transporters.

In Vivo Effects: Locomotor Activity

Locomotor activity in rodents is a widely used behavioral assay to assess the stimulant effects of cocaine and its analogues. The potency of these compounds in stimulating locomotor activity often correlates with their affinity for the dopamine transporter.

| Compound | Potency Relative to Cocaine (Locomotor Activity) | Duration of Action | Reference(s) |

| (-)-Cocaine | - | ~2 hours | [9] |

| CFT (WIN 35,428) | More potent | Longer | [10][11] |

| RTI-55 | >10-fold more potent | >10 hours | [9] |

| RTI-121 | >10-fold more potent | >10 hours | [9] |

| RTI-130 | >10-fold more potent | >10 hours | [9] |

Table 2: In Vivo Locomotor Effects of Fluorinated Cocaine Analogues in Rodents.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method for determining the binding affinity of fluorinated cocaine analogues to DAT, SERT, and NET in rat brain tissue or cells expressing the transporters.

Materials:

-

Rat brain tissue (striatum for DAT, frontal cortex for SERT, and hippocampus/thalamus for NET) or cells stably expressing the respective transporters.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram or [¹²⁵I]RTI-55 (for SERT), [³H]Nisoxetine (for NET).

-

Test compounds (fluorinated cocaine analogues).

-

Non-specific binding inhibitors: 10 µM cocaine (for DAT), 1 µM fluoxetine (for SERT), 1 µM desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding inhibitor.

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Locomotor Activity Assay in Mice

This protocol outlines a standard procedure for measuring the stimulant effects of fluorinated cocaine analogues on locomotor activity in mice.[12][13][14]

Materials:

-

Male adult mice (e.g., C57BL/6 strain).

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Test compounds (fluorinated cocaine analogues) dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control (e.g., saline).

Procedure:

-

Habituation: On the day before testing, place the mice individually into the activity chambers for a period of 30-60 minutes to allow them to acclimate to the novel environment. This reduces the influence of novelty-induced hyperactivity on the test day.

-

Baseline Activity: On the test day, inject the mice with the vehicle and immediately place them into the activity chambers. Record their locomotor activity for a baseline period (e.g., 30-60 minutes).

-

Drug Administration: Following the baseline recording, inject the mice with either the vehicle or a specific dose of the test compound.

-

Locomotor Activity Recording: Immediately after injection, return the mice to the activity chambers and record their locomotor activity for a set period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of the test compound to the vehicle control group. Data can be analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total activity over the entire session to determine the overall stimulant effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of fluorinated cocaine analogues, like cocaine itself, is the inhibition of monoamine reuptake. This leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, which then act on their respective postsynaptic and presynaptic receptors to produce a cascade of downstream signaling events.

Figure 1: General mechanism of action for fluorinated cocaine analogues.

The binding of cocaine and its analogues to monoamine transporters is a complex process that can lead to various downstream signaling events. For instance, cocaine's interaction with the norepinephrine transporter can lead to the phosphorylation of the transporter via the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn affects transporter trafficking and function.[15][16] The sustained elevation of dopamine in the nucleus accumbens, a key component of the brain's reward circuitry, is thought to be the primary driver of cocaine's reinforcing and addictive properties.[17][18]

Figure 2: Cocaine-induced p38 MAPK signaling pathway for NET regulation.

Synthesis of Fluorinated Cocaine Analogues

The synthesis of fluorinated cocaine analogues typically involves multi-step organic chemistry procedures. A common strategy for introducing fluorine onto the benzoyl group is to start with a fluorinated benzoic acid derivative, which is then coupled to the ecgonine methyl ester backbone. For example, the synthesis of this compound can be achieved by the esterification of ecgonine methyl ester with 4-fluorobenzoyl chloride. The synthesis of other analogues, such as CFT (WIN 35,428), involves different synthetic routes, often starting from commercially available tropane derivatives.

Figure 3: A generalized workflow for the synthesis of fluorinated cocaine analogues.

Conclusion

The structural-activity relationship of fluorinated cocaine analogues is a rich and complex field of study. The strategic placement of fluorine atoms on the cocaine scaffold allows for the fine-tuning of binding affinities and selectivities for the monoamine transporters, leading to a diverse range of pharmacological profiles. This in-depth guide has provided a summary of the quantitative data on binding affinities and in vivo effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This information serves as a valuable resource for researchers and scientists working to unravel the complexities of cocaine's mechanism of action and to develop novel therapeutics for substance use disorders and other central nervous system conditions. Further research into the SAR of these compounds will undoubtedly continue to yield critical insights into the neurobiology of monoamine systems and pave the way for the next generation of targeted medications.

References

- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. 4′-Fluorococaine - Wikipedia [en.wikipedia.org]

- 5. researchchemicalshop.com [researchchemicalshop.com]

- 6. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral effects of novel cocaine analogs: a comparison with in vivo receptor binding potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of WIN 35,428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]

- 13. Cocaine locomotor activation, sensitization and place preference in six inbred strains of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cocaine Up-regulation of the Norepinephrine Transporter Requires Threonine 30 Phosphorylation by p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cocaine up-regulation of the norepinephrine transporter requires threonine 30 phosphorylation by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Pharmacokinetic Studies of 4'-Fluorococaine

For Researchers, Scientists, and Drug Development Professionals